molecular formula C9H12N2O3 B3056078 Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- CAS No. 68807-83-0

Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-

Cat. No.: B3056078
CAS No.: 68807-83-0
M. Wt: 196.2 g/mol
InChI Key: WOEISFSYHVAQTR-UHFFFAOYSA-N
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Description

Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- is a chemical compound with the molecular formula C8H11NO3This compound belongs to the category of amines, aromatics, heterocycles, pharmaceutical standards, and intermediates . It is characterized by the presence of an amino group and a hydroxyethyl group attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.

Scientific Research Applications

Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of fine chemicals and pharmaceutical standards.

Preparation Methods

The synthesis of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- involves several steps. One common method includes the reaction of 2-amino-1-hydroxyethylbenzene with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium ethoxide . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- can be compared with other similar compounds such as:

    3,5-Dihydroxyphenethanolamine: Similar in structure but with different functional groups.

    1,3-Benzenediol, 5-(2-amino-1-hydroxyethyl)-: Another structural isomer with distinct properties.

    Benzyl alcohol, α-(aminomethyl)-3,5-dihydroxy-: A related compound with variations in the amino and hydroxy groups. The uniqueness of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,8,12-13H,4,10H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEISFSYHVAQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574370
Record name 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68807-83-0
Record name 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68807-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-[2-(dibenzylamino)acetyl]salicylamide (75.0 g, 0.200 mmol) and acetic acid (24.0 g, 0.40 mmol) in 1.0 liter methanol, add 5% palladium/carbon (40.0 g). Hydrogenate at 3 atmospheres for 16 hours. Filter the catalyst, concentrate slightly and adjust the volume to give a solution of the title compound of the desired molarity.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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